molecular formula C7H11N3O2S B1452507 Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate CAS No. 227958-77-2

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate

Cat. No. B1452507
M. Wt: 201.25 g/mol
InChI Key: BEGFQCZMHNCTNG-UHFFFAOYSA-N
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Description

“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is a chemical compound with the empirical formula C7H11N3O2S . Its molecular weight is 201.25 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is 1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) .


Physical And Chemical Properties Analysis

“Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate” is a solid substance . Its molecular weight is 201.25 .

Scientific Research Applications

    Antioxidant, Analgesic, and Anti-inflammatory Applications

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
    • Results : The results have shown promising activity for thiazole derivatives in these areas, although the specific outcomes would depend on the exact compound and study .

    Antimicrobial and Antifungal Applications

    • Field : Microbiology
    • Application Summary : Certain thiazole derivatives have demonstrated antimicrobial and antifungal properties .
    • Results : The results have shown that some thiazole derivatives can effectively inhibit the growth of certain microbes .

    Antiviral Applications

    • Field : Virology
    • Application Summary : Thiazole derivatives have been studied for their potential antiviral properties .
    • Results : Some thiazole derivatives have shown promising antiviral activity .

    Anticonvulsant Applications

    • Field : Neurology
    • Application Summary : Thiazole derivatives have been studied for their potential use as anticonvulsants .
    • Results : Some thiazole derivatives have shown promising anticonvulsant activity .

    Neuroprotective Applications

    • Field : Neuroscience
    • Application Summary : Thiazole derivatives have been studied for their potential neuroprotective effects .
    • Results : Some thiazole derivatives have shown promising neuroprotective activity .
  • Antifungal and Antibacterial Applications in Agriculture
    • Field : Agricultural Chemistry
    • Application Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans, with the EC50 values lower than that of Dimethomorph . In addition, the target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
    • Methods and Procedures : The compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : The results of bioactivities showed that some of the target compounds exhibited good antifungal activities .

    Antidiabetic Applications

    • Field : Endocrinology
    • Application Summary : 1,3,4-thiadiazole derivatives have shown extensive biological activities, including antidiabetic properties .
    • Results : Some 1,3,4-thiadiazole derivatives have shown promising antidiabetic activity .

    Anticancer Applications

    • Field : Oncology
    • Application Summary : 1,3,4-thiadiazole derivatives have been studied for their potential use as anticancer agents .
    • Results : Some 1,3,4-thiadiazole derivatives have shown promising anticancer activity .

    Antihypertensive Applications

    • Field : Cardiology
    • Application Summary : 1,3,4-thiadiazole derivatives have been studied for their potential use as antihypertensive agents .
    • Results : Some 1,3,4-thiadiazole derivatives have shown promising antihypertensive activity .

    Potential Pesticide Applications

    • Field : Agricultural Chemistry
    • Application Summary : The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
    • Results : Some 1,3,4-thiadiazole derivatives have shown promising pesticide activity .

    Enzyme Inhibitor Applications

    • Field : Biochemistry
    • Application Summary : 5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors .
    • Results : Some 1,3,4-thiadiazole derivatives have shown promising enzyme inhibitor activity .

properties

IUPAC Name

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGFQCZMHNCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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